

Spectroscopic Profile of 4-Bromo-2-piperidinopyridine: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-piperidinopyridine**

Cat. No.: **B1277909**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-2-piperidinopyridine**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **4-Bromo-2-piperidinopyridine** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromo-2-piperidinopyridine**. These predictions are derived from computational models and analysis of spectral data from analogous compounds, including 4-bromopyridine and various N-substituted piperidines.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|----------------------------------|
| ~7.95 | d | 1H | H-6 (Pyridine) |
| ~6.85 | dd | 1H | H-5 (Pyridine) |
| ~6.70 | d | 1H | H-3 (Pyridine) |
| ~3.50 | t | 4H | H-2', H-6' (Piperidine) |
| ~1.65 | m | 6H | H-3', H-4', H-5' (Piperidine) |

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) are predicted to be in the typical range for pyridine and piperidine ring systems.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| ~160.5 | C-2 (Pyridine) |
| ~148.0 | C-6 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~118.0 | C-4 (Pyridine) |
| ~110.0 | C-3 (Pyridine) |
| ~45.0 | C-2', C-6' (Piperidine) |
| ~26.0 | C-4' (Piperidine) |
| ~25.0 | C-3', C-5' (Piperidine) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------------|
| ~3050-3000 | Medium | C-H stretch (Aromatic) |
| ~2930-2850 | Strong | C-H stretch (Aliphatic) |
| ~1590-1570 | Strong | C=N, C=C stretch (Pyridine ring) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1120 | Medium | C-N stretch |
| ~1050 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 242/244 | 100/98 | [M] ⁺ (Molecular ion peak, bromine isotopes) |
| 163 | High | [M - Br] ⁺ |
| 84 | High | [Piperidine] ⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **4-Bromo-2-piperidinopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Bromo-2-piperidinopyridine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 500 MHz
- Pulse Program: Standard proton acquisition
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16-64 (signal-to-noise dependent)
- Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

- Spectrometer: 125 MHz
- Pulse Program: Proton-decoupled
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024 or more (concentration-dependent)

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **4-Bromo-2-piperidinopyridine** in a volatile solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹

- Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Technique: Electron Ionization (EI)
- Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.
- Ionization Energy: 70 eV

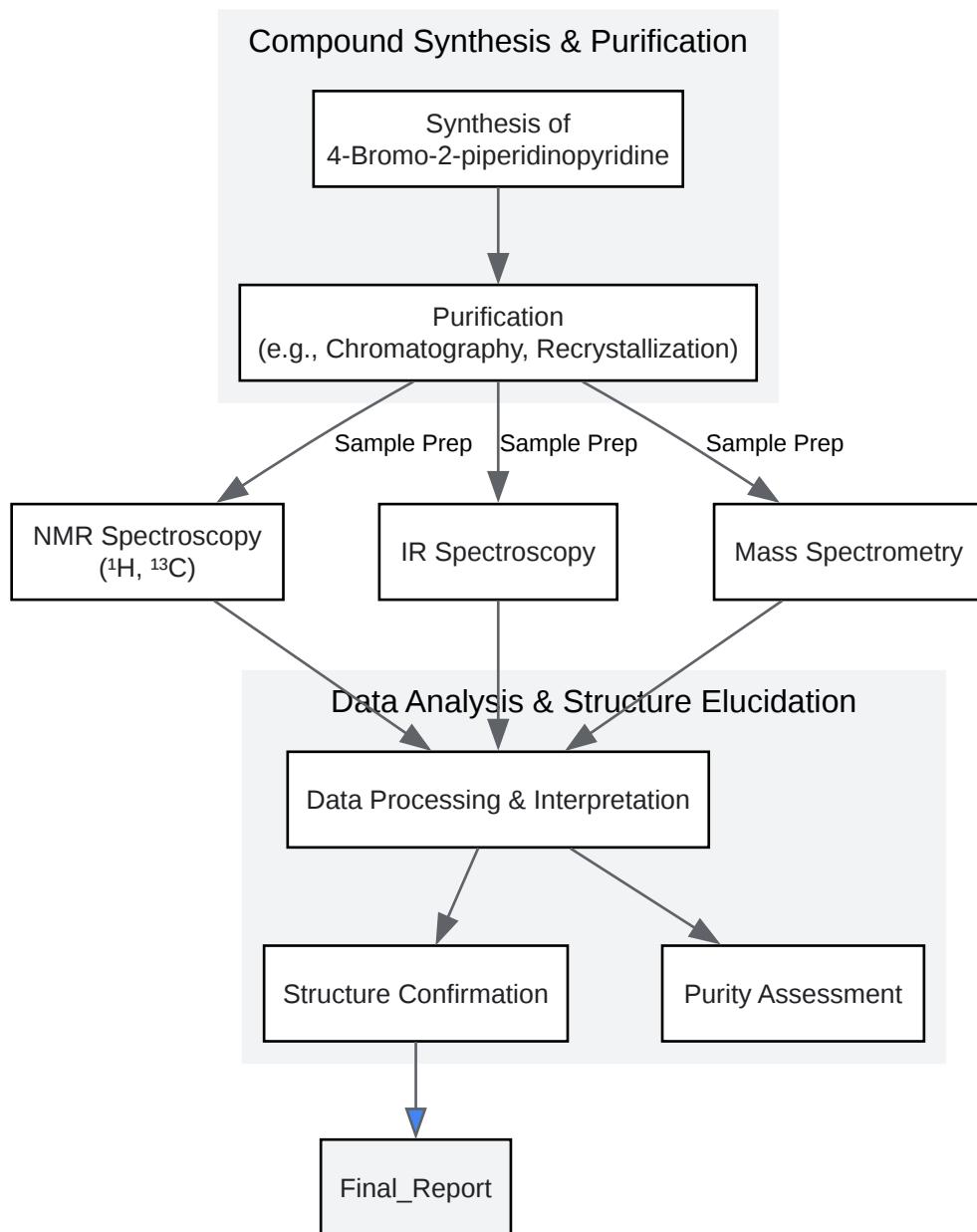
Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-500
- Data Analysis: The presence of a bromine atom is indicated by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity like **4-Bromo-2-piperidinopyridine**.

Workflow for Spectroscopic Analysis of 4-Bromo-2-piperidinopyridine

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Caption: Spectroscopic Analysis Workflow.

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